molecular formula C19H18N2O3 B12898381 N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide CAS No. 88263-85-8

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide

Cat. No.: B12898381
CAS No.: 88263-85-8
M. Wt: 322.4 g/mol
InChI Key: JIGKCEOKEFIKLQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide can be achieved through several routes. One common method involves the reaction of 1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid with acetic anhydride in the presence of a catalyst . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include dichloromethane, triethylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor binding, depending on its specific application .

Comparison with Similar Compounds

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide, a compound with the molecular formula C16H16N2O3 and a molecular weight of approximately 284.31 g/mol, exhibits a complex structure that includes a pyrrolidine ring and an acetamide moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound features:

  • A pyrrolidine ring connected to two phenyl groups .
  • An acetamide group that enhances its reactivity and biological properties.

The presence of carbonyl and oxo functionalities is significant in determining its interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often include:

  • Formation of the pyrrolidine ring.
  • Introduction of the phenyl groups.
  • Acetylation to form the acetamide moiety.

These steps can vary based on specific reagents and conditions used in the laboratory.

1. Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine compounds, similar to this compound, exhibit promising anticancer activity. For instance, compounds bearing the 5-oxopyrrolidine structure have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism often involves inducing apoptosis through pathways that affect cell cycle regulation and promote oxidative stress within cancer cells .

2. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related pyrrolidine derivatives. Compounds that share structural similarities with this compound have demonstrated effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. These findings suggest that modifications to the acetamide fragment can enhance antimicrobial activity, making it a potential candidate for further development in treating resistant infections .

Case Studies

Several case studies provide insight into the biological activities associated with similar compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against A549 cells; compounds induced apoptosis through oxidative stress pathways.
Antimicrobial ActivityShowed effectiveness against resistant Staphylococcus aureus strains; structural modifications enhanced activity.
Anticonvulsant ActivityInvestigated analogs with high anticonvulsant activity in animal models; highlighted the importance of structural components for efficacy.

Properties

CAS No.

88263-85-8

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(2-oxo-1-phenylpyrrolidine-3-carbonyl)phenyl]acetamide

InChI

InChI=1S/C19H18N2O3/c1-13(22)20-17-10-6-5-9-15(17)18(23)16-11-12-21(19(16)24)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,20,22)

InChI Key

JIGKCEOKEFIKLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2CCN(C2=O)C3=CC=CC=C3

Origin of Product

United States

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